Hydroprene

Description

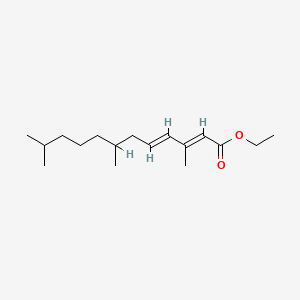

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGBXGJFWXIPP-UEVLXMDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042049 | |

| Record name | Hydroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [HSDB] | |

| Record name | Hydroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.54 mg/l. Soluble in common organic solvents. | |

| Record name | HYDROPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000188 [mmHg], 25 mPa at 25 °C | |

| Record name | Hydroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid | |

CAS No. |

41096-46-2, 36557-30-9 | |

| Record name | Hydroprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41096-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroprene [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041096462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SS174B1Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Hydroprene: Pathway and Stereoselectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Hydroprene, the biologically active enantiomer of the insect growth regulator hydroprene, functions as a juvenile hormone mimic, disrupting the developmental processes of various insect pests. Its stereochemistry is crucial for its activity, necessitating highly stereoselective synthetic routes. This technical guide provides a comprehensive overview of the synthesis of (S)-Hydroprene, with a focus on a pathway commencing from the readily available chiral precursor, (S)-citronellal. Detailed experimental protocols for key transformations, including oxidation and stereoselective olefination, are presented. Quantitative data on reaction yields and stereoselectivity are summarized, and the logical flow of the synthesis is visually represented through a detailed pathway diagram. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and pesticide development.

Introduction

This compound is a synthetic insect growth regulator (IGR) that mimics the action of juvenile hormone, a critical endocrine signaling molecule in insects. By disrupting normal molting and development, this compound can induce sterility and mortality in pest populations. The biological activity of this compound resides exclusively in the (S)-enantiomer. Therefore, the development of efficient and highly stereoselective synthetic methods to produce (S)-Hydroprene is of significant academic and industrial interest.

This guide details a common and effective synthetic pathway to (S)-Hydroprene, leveraging the chiral pool-derived starting material, (S)-citronellal. The key strategic steps involve the oxidation of (S)-citronellal to the corresponding aldehyde, followed by a stereoselective Horner-Wadsworth-Emmons (HWE) reaction to construct the characteristic (2E,4E)-dienoate system.

Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis of (S)-Hydroprene points to (S)-citronellal as an ideal starting material, as it possesses the required stereocenter at the C7 position. The synthesis pathway can be envisioned as follows:

Caption: Retrosynthetic analysis of (S)-Hydroprene.

The forward synthesis, therefore, involves the following key transformations:

-

Oxidation of (S)-Citronellal: Conversion of the aldehyde functionality in (S)-citronellal to a carboxylic acid, followed by reduction to the corresponding alcohol, (S)-citronellol. Subsequent oxidation yields the key aldehyde intermediate, (S)-3,7-dimethyloctan-1-al.

-

Horner-Wadsworth-Emmons (HWE) Olefination: A stereoselective olefination reaction between the synthesized aldehyde and a suitable phosphonate ylide to construct the (2E,4E)-dienoate moiety of (S)-Hydroprene.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of (S)-Hydroprene.

Detailed Experimental Protocols

Step 1: Oxidation of (S)-Citronellal to (S)-3,7-Dimethyloctan-1-al

This transformation is typically carried out in a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by reduction to the primary alcohol, and subsequent re-oxidation to the desired aldehyde. A common oxidizing agent for the initial step is potassium permanganate. The resulting carboxylic acid can then be reduced using a mild reducing agent like lithium aluminum hydride. Finally, the alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or other modern oxidation reagents.

Protocol for Oxidation of (S)-Citronellol to (S)-3,7-Dimethyloctan-1-al:

-

To a stirred solution of (S)-citronellol (1 equivalent) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents).

-

Stir the reaction mixture vigorously for 2 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-3,7-dimethyloctan-1-al.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes. In the synthesis of (S)-Hydroprene, the reaction between (S)-3,7-dimethyloctan-1-al and the ylide generated from triethyl phosphonoacetate affords the desired (2E,4E)-dienoate with high stereoselectivity. The use of a strong, non-nucleophilic base such as sodium hydride is crucial for the generation of the phosphonate ylide.

Protocol for the Horner-Wadsworth-Emmons Reaction:

-

To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Cool the resulting clear solution to 0 °C and add a solution of (S)-3,7-dimethyloctan-1-al (1 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (S)-Hydroprene.

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of (S)-Hydroprene.

| Step | Reactants | Product | Yield (%) | Stereoselectivity (E:Z ratio) | Enantiomeric Excess (e.e.) (%) |

| Oxidation | (S)-Citronellol, PCC | (S)-3,7-Dimethyloctan-1-al | 85-95 | N/A | >99 |

| Horner-Wadsworth-Emmons Reaction | (S)-3,7-Dimethyloctan-1-al, Triethyl phosphonoacetate, NaH | (S)-Hydroprene | 70-85 | >95:5 (2E,4E : other isomers) | >99 |

Stereoselectivity

The stereoselectivity of the synthesis is primarily controlled by two factors:

-

Chiral Starting Material: The use of enantiomerically pure (S)-citronellal as the starting material ensures the retention of the desired stereochemistry at the C7 position of the final product.

-

Horner-Wadsworth-Emmons Reaction: The HWE reaction is well-known for its high (E)-selectivity when using stabilized ylides, such as the one derived from triethyl phosphonoacetate. The thermodynamic stability of the (E)-alkene product drives the reaction towards its formation. The reaction conditions, including the choice of base and solvent, can be optimized to maximize the (E,E)-diene isomer.

Conclusion

The synthesis of (S)-Hydroprene from (S)-citronellal via an oxidation and a subsequent Horner-Wadsworth-Emmons reaction represents a robust and highly stereoselective pathway. This guide provides the necessary detailed protocols and quantitative data to enable researchers to successfully synthesize this important insect growth regulator. The high degree of stereocontrol achievable through this route is critical for obtaining the biologically active enantiomer for applications in pest management and related fields. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and sustainable synthetic processes.

An In-depth Technical Guide to the Biochemical Properties and Molecular Structure of Hydroprene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprene, a member of the insect growth regulator (IGR) class of insecticides, serves as a critical tool in modern pest management.[1][2] Unlike traditional neurotoxic insecticides, this compound functions as a juvenile hormone analog (JHA), disrupting the normal developmental and reproductive processes of target insects.[1][2] This technical guide provides a comprehensive overview of the biochemical properties, molecular structure, and mechanism of action of this compound, intended for professionals in research, science, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a synthetic sesquiterpenoid, closely mimicking the structure and function of natural juvenile hormones in insects.[3] The technical product is a racemic mixture of (R) and (S) enantiomers; however, the (S)-enantiomer exhibits the highest biological activity.[4]

The molecular structure of this compound is characterized by a dodecadienoate backbone with methyl substitutions. Its IUPAC name is ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate.[1][3]

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | [1][3] |

| CAS Number | 41096-46-2 | [1][5] |

| S-Hydroprene CAS | 65733-18-8 | [6][7] |

| Chemical Formula | C₁₇H₃₀O₂ | [1][3][6] |

| Molar Mass | 266.42 g/mol | [1][3][6][8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Amber liquid | [3][9][10] |

| Odor | Waxy | [9] |

| Boiling Point | 174 °C | [10] |

| Vapor Pressure | 1.88 x 10⁻⁴ mm Hg to 3 x 10⁻⁴ mm Hg at 25 °C | [11] |

| Water Solubility | 0.54 mg/L to 2 g/L at 20 °C | [3][10][11] |

| Solubility | Soluble in common organic solvents | [3][11] |

| Octanol-Water Partition Coefficient (Log P) | 3.75 | [10] |

| Stability | Stable for over 3 years under normal storage conditions | [2][11] |

Mechanism of Action: Juvenile Hormone Signaling Pathway

This compound's insecticidal activity stems from its ability to mimic insect juvenile hormone (JH).[3] JH plays a crucial role in regulating insect development, primarily by preventing metamorphosis during larval stages. By introducing a JH analog like this compound, the hormonal balance is disrupted, leading to developmental abnormalities, sterility, and ultimately, mortality.[11]

The molecular mechanism of JH action involves an intracellular receptor complex. The key components of this pathway are:

-

Methoprene-tolerant (Met): A bHLH-PAS family protein that functions as the primary JH receptor.[12]

-

Steroid Receptor Coactivator (SRC): A coactivator protein that forms a heterodimer with Met upon JH binding.

-

Downstream Target Genes: The JH-Met-SRC complex acts as a transcription factor, regulating the expression of genes involved in maintaining the larval state, such as Krüppel-homolog 1 (Kr-h1), and repressing genes that initiate metamorphosis, like Broad-Complex (BR-C).[13][14][15]

Below is a diagram illustrating the juvenile hormone signaling pathway.

Caption: Juvenile Hormone Signaling Pathway.

Metabolic Pathways in Insects

The detoxification and metabolism of this compound in insects are primarily carried out by two major enzyme systems:

-

Esterases: These enzymes hydrolyze the ethyl ester bond of this compound, leading to the formation of the corresponding carboxylic acid, which is generally less active.[3]

-

Cytochrome P450 Monooxygenases: This superfamily of enzymes is involved in the oxidative metabolism of this compound. This can include epoxidation of the double bonds in the aliphatic chain, followed by hydration to diols.[3]

An understanding of these metabolic pathways is crucial for addressing potential mechanisms of insecticide resistance, as upregulation of these enzymes can lead to decreased efficacy of this compound.

Experimental Protocols

Insect Bioassay for Efficacy Evaluation of this compound

This protocol is based on guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for testing the efficacy of insect growth regulators.[5][8][9][11][16]

Objective: To determine the concentration of this compound that causes a specific level of developmental inhibition (e.g., IC₅₀ or IC₉₀) in a target insect species.

Materials:

-

Technical grade this compound

-

Acetone or other suitable solvent

-

Appropriate diet for the target insect species

-

Rearing containers for the target insect

-

Petri dishes or other suitable exposure arenas

-

Micropipettes

-

Incubator or environmental chamber with controlled temperature, humidity, and photoperiod

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of dilutions to achieve a range of test concentrations. A solvent-only control should also be prepared.

-

Treatment Application:

-

Diet Incorporation Method: Incorporate a known volume of each this compound dilution into a specific amount of the insect diet. The solvent should be allowed to evaporate completely before introducing the insects.

-

Topical Application: Apply a precise volume of the test solution directly to the dorsal thorax of late-instar larvae or nymphs using a microsyringe.

-

-

Insect Exposure: Place a predetermined number of late-instar larvae or nymphs (e.g., 10-20 individuals per replicate) into each treatment and control arena. Ensure a sufficient number of replicates for statistical validity (typically 3-5).

-

Incubation: Maintain the insects under optimal rearing conditions (e.g., 25-28°C, 12:12 L:D photoperiod) for the duration of the experiment.

-

Data Collection: Observe the insects daily and record the following endpoints:

-

Mortality at each developmental stage.

-

Failure to molt successfully.

-

Formation of larval-pupal or nymphal-adult intermediates.

-

Inability of adults to emerge from the pupal case.

-

Morphological abnormalities in emerged adults.

-

Effects on fecundity and fertility of emerged adults.

-

-

Data Analysis: Calculate the percentage of developmental inhibition for each concentration. Use probit analysis to determine the IC₅₀ and IC₉₀ values.

Below is a workflow diagram for the insect bioassay.

Caption: Insect Bioassay Workflow.

HPLC-MS/MS Method for Quantification of this compound in Water

This protocol is adapted from a published method for the analysis of this compound and other juvenile hormone analogs in environmental water samples.[17][18][19][20]

Objective: To accurately quantify the concentration of this compound in water samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

This compound analytical standard

-

Acetonitrile (ACN), methanol (MeOH), formic acid (FA) - all LC-MS grade

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization

-

Ultrapure water

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition the SPE cartridge with MeOH followed by ultrapure water.

-

Pass a known volume of the water sample through the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the this compound from the cartridge using an appropriate solvent (e.g., ethyl acetate or MeOH).

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add PTAD solution and allow the reaction to proceed at room temperature. This step improves ionization efficiency.

-

-

HPLC Separation:

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Gradient Elution: Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute this compound from the C18 column.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized this compound to ensure selectivity and sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the derivatized this compound analytical standard.

-

Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

-

Below is a workflow diagram for the HPLC-MS/MS analysis.

Caption: HPLC-MS/MS Analysis Workflow.

Conclusion

This compound remains a valuable tool in integrated pest management strategies due to its specific mode of action targeting insect development. A thorough understanding of its biochemical properties, molecular structure, and mechanism of action is essential for its effective and sustainable use, as well as for the development of new and improved insect growth regulators. The experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and environmental fate of this important compound.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H30O2 | CID 5372477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. S-Hydroprene | C17H30O2 | CID 5282198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. epa.gov [epa.gov]

- 9. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]

- 10. innovationtoimpact.org [innovationtoimpact.org]

- 11. regulations.gov [regulations.gov]

- 12. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Krüppel homolog 1 (Kr-h1) mediates juvenile hormone action during metamorphosis of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 17. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, this compound, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, this compound, and kinoprene at trace levels using Diels-Alder derivatization. | Semantic Scholar [semanticscholar.org]

- 20. Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, this compound, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a New Generation Insecticide: A Technical Guide to the Discovery and History of Hydroprene

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprene, a pivotal insect growth regulator (IGR), marked a significant advancement in pest control by offering a more targeted and environmentally conscious alternative to conventional broad-spectrum insecticides. As a juvenile hormone analog (JHA), this compound disrupts the normal developmental processes of insects, preventing them from reaching reproductive maturity. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that established this compound as a key tool in integrated pest management (IPM) strategies.

Discovery and Historical Context

The development of this compound is rooted in the pioneering research on insect endocrinology, particularly the role of juvenile hormone (JH) in regulating metamorphosis. Scientists at Zoecon Corporation, a company founded in 1968 by Dr. Carl Djerassi, were at the forefront of synthesizing and commercializing IGRs.[1][2] Building on their success with methoprene, the first commercial IGR, Zoecon developed this compound as a companion product.[1]

This compound, chemically known as ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, was first registered for use as an insecticide in the United States in 1984.[1] Originally designed for the control of cockroaches, its application has since expanded to include other pests such as beetles and moths.[3] The development of this compound was a direct result of a strategic research effort to create compounds that mimic the action of natural JH, thereby offering a more selective mode of action with lower mammalian toxicity compared to traditional neurotoxic insecticides.[1]

Chemical Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. While specific proprietary details may vary, a general synthetic pathway can be outlined based on established organic chemistry principles. One plausible route begins with the cleavage of 4-methyltetrahydropyran to yield 3-methyl-5-bromo-1-acetoxypentane. Coupling this intermediate with isobutylmagnesium bromide produces tetrahydrogeraniol, which is then oxidized to the corresponding aldehyde. A subsequent reaction with allylmagnesium chloride followed by oxidation leads to the formation of 6,10-dimethyl-3E-undecen-2-one. This ketone is then converted to this compound through further reactions, resulting in a mixture of stereoisomers.[4]

A key step in a potential synthesis involves the hydrolysis of ethyl 3,7,11-trimethyldodeca-2,4-dienoate. In a laboratory setting, this can be achieved by reacting the ester with a solution of sodium hydroxide in a mixture of ethanol and water.

Mode of Action: Mimicking Juvenile Hormone

This compound's efficacy as an IGR stems from its ability to act as a potent analog of insect juvenile hormone. JH plays a crucial role in preventing metamorphosis during larval development.[5] By maintaining high JH titers, the insect is prevented from transitioning to the pupal and adult stages.

This compound exerts its effect by binding to the juvenile hormone receptor complex in target insects. This binding event triggers a downstream signaling cascade that ultimately regulates the expression of genes involved in metamorphosis. The presence of this compound at a time when natural JH levels should be low disrupts the normal hormonal balance, leading to developmental abnormalities and reproductive sterility.[6]

Experimental Protocols for Efficacy Evaluation

The evaluation of this compound's efficacy relies on standardized bioassays that quantify its effects on target insect populations. These protocols are crucial for determining dose-response relationships and establishing effective application rates.

Topical Application Bioassay for Blattella germanica (German Cockroach)

This method assesses the direct contact toxicity of this compound on German cockroach nymphs.

-

Insects: Late-instar nymphs of a susceptible laboratory strain of Blattella germanica.

-

Preparation of Dosing Solutions: A stock solution of technical grade this compound is prepared in acetone. Serial dilutions are then made to create a range of concentrations.

-

Application: A precise volume (e.g., 1 µL) of the this compound solution is applied to the dorsal thorax of each anesthetized (e.g., using CO2) nymph using a calibrated microapplicator. Control nymphs are treated with acetone only.

-

Observation: Treated nymphs are housed in containers with food and water and observed for developmental effects. Key endpoints include the inability to molt successfully, the emergence of sterile adults with morphological defects (e.g., twisted wings), and mortality.[7][8]

-

Data Analysis: The dose required to produce a specific effect in 50% of the population (e.g., SD50 for sterilization) is calculated using probit analysis.[7]

Larval Diet Bioassay for Ctenocephalides felis (Cat Flea)

This method evaluates the efficacy of this compound when ingested by cat flea larvae.

-

Insects: Second or third instar larvae of Ctenocephalides felis.

-

Preparation of Treated Diet: A stock solution of this compound in a suitable solvent (e.g., acetone) is prepared. Aliquots of this solution are added to the larval rearing medium (typically containing dried blood and yeast) to achieve a range of concentrations. The solvent is allowed to evaporate completely.[9]

-

Exposure: A known number of flea larvae are introduced into vials containing the treated rearing medium. Control larvae are reared on a medium treated with the solvent alone.[9]

-

Observation: The vials are incubated under controlled conditions (e.g., 26°C and 80% relative humidity).[9] The development of the larvae is monitored, and endpoints such as inhibition of adult emergence and larval mortality are recorded.

-

Data Analysis: The concentration of this compound that inhibits the emergence of 50% of the adults (IC50) is determined through probit analysis.

Quantitative Efficacy Data

The following tables summarize representative quantitative data on the efficacy of this compound against key target pests. It is important to note that specific values can vary depending on the insect strain, environmental conditions, and bioassay methodology.

Table 1: Efficacy of this compound against Blattella germanica (German Cockroach)

| Bioassay Type | Life Stage | Parameter | Value | Reference |

| Topical Application | Last-instar Nymph | SD50 (Male) | 39.82 µg/g | [7] |

| Topical Application | Last-instar Nymph | SD50 (Female) | 86.64 µg/g | [7] |

Table 2: Efficacy of Juvenile Hormone Analogs against Ctenocephalides felis (Cat Flea) Larvae

| Compound | Bioassay Type | Parameter | Value (ppm) | Reference |

| Methoprene | Larval Diet | LC50 | 0.35 | [10] |

| Pyriproxyfen | Larval Diet | LC50 | 0.23 | [10] |

Conclusion

The discovery and development of this compound represent a significant milestone in the evolution of insect control technologies. By leveraging a deep understanding of insect physiology, scientists were able to create a highly effective IGR with a favorable safety profile. The experimental protocols and quantitative data presented in this guide underscore the rigorous scientific foundation upon which this compound's success was built. For researchers and professionals in drug development, the story of this compound serves as a compelling case study in the rational design of targeted and sustainable pest management solutions. Further research into the molecular intricacies of JHA resistance and the development of novel IGRs will continue to shape the future of entomology and pest control.

References

- 1. Zoëcon | About [zoecon.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Zoëcon | Active Ingredients [zoecon.com]

- 4. researchgate.net [researchgate.net]

- 5. MOLECULAR ANALYSIS OF JUVENILE HORMONE ANALOG ACTION IN CONTROLLING THE METAMORPHOSIS OF THE RED FLOUR BEETLE, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. entu.cas.cz [entu.cas.cz]

- 7. Comparative activity of fenoxycarb and this compound in sterilizing the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Essential Oils as Bioinsecticides Against Blattella germanica (Linnaeus, 1767): Evaluating Its Efficacy Under a Practical Framework [mdpi.com]

- 9. ent.uga.edu [ent.uga.edu]

- 10. Synergism of Adulticides and Insect Growth Regulators Against Larval Cat Fleas (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroprene: A Deep Dive into its Function as a Juvenile Hormone Analog in Insect Physiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroprene, a potent insect growth regulator (IGR), functions as a juvenile hormone analog (JHA), disrupting the normal developmental and reproductive processes in a variety of insect pests. By mimicking the action of endogenous juvenile hormone (JH), this compound interferes with metamorphosis, leading to the emergence of sterile or non-viable adult insects, and in some cases, causing mortality in immature stages. This technical guide provides a comprehensive overview of the core principles of this compound's mode of action, its physiological effects on insects, and detailed methodologies for its evaluation. Quantitative data on its efficacy against key insect pests are summarized, and the underlying biochemical pathways are visualized to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development and pest management.

Introduction

Insect growth regulators represent a class of insecticides that target specific physiological processes in insects, offering a more targeted and often safer alternative to conventional broad-spectrum neurotoxic insecticides. This compound is a key member of this class, specifically categorized as a juvenile hormone analog. Its primary mechanism involves the disruption of hormonal regulation of insect development, particularly the transition from immature to adult stages.[1] This mode of action makes it particularly effective against pests where the adult stage is responsible for damage or reproduction. This guide will explore the intricate details of how this compound exerts its effects at the molecular and physiological levels.

Mode of Action: Mimicking Juvenile Hormone

This compound's efficacy stems from its structural similarity to natural insect juvenile hormones.[1] In a healthy insect, the concentration of JH is high during larval or nymphal stages and decreases significantly to trigger metamorphosis into the adult form. This compound, when introduced into the insect's environment, artificially maintains a high level of JH activity. This disruption of the natural hormonal balance leads to a cascade of developmental failures.[1]

Application of this compound during the larval or nymphal stages inhibits normal development, resulting in individuals that either fail to emerge as adults or develop into sterile adults with morphological deformities, such as twisted wings.[1][2]

The Juvenile Hormone Signaling Pathway

The molecular mechanism of JH action, and by extension, this compound, involves a complex signaling pathway. The key receptor for JH is a protein called Methoprene-tolerant (Met). Upon binding with JH or a JHA like this compound, Met forms a heterodimer with another protein, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC) or FISC. This activated Met-Tai complex then binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription. One of the critical downstream target genes is Krüppel-homolog 1 (Kr-h1), which acts as a key repressor of metamorphosis. By maintaining high levels of Kr-h1 expression, this compound effectively blocks the insect's progression to the adult stage.

Quantitative Effects of this compound on Insect Physiology

The physiological effects of this compound vary depending on the insect species, life stage at the time of exposure, and the concentration of the compound. The following tables summarize key quantitative data from various studies.

Lethal and Sublethal Effects

| Insect Species | Life Stage | Exposure Method | Concentration | Observed Effect | Reference |

| Blattella germanica (German Cockroach) | Last-instar nymph | Topical | 39.82 µg/g | SD50 (Sterilizing Dose for 50%) for males | [3] |

| Blattella germanica (German Cockroach) | Last-instar nymph | Topical | 86.64 µg/g | SD50 for females | [3] |

| Blatta orientalis (Oriental Cockroach) | Penultimate/Final instar | Treated Surface | 10 mg/m² | 47-57% of adults with deformities, reduced fecundity | [4] |

| Blatta orientalis (Oriental Cockroach) | Penultimate/Final instar | Treated Surface | 25-100 mg/m² | Complete inhibition of reproduction | [4] |

| Cimex lectularius (Bed Bug) | 5th instar nymph (female) | Ingestion | 100 µg/ml blood | ~40% mortality | [5] |

Effects on Reproduction

| Insect Species | Life Stage | Exposure Method | Concentration | Observed Effect on Fecundity/Fertility | Reference |

| Blattella germanica (German Cockroach) | Last-instar nymph | Topical | 1 µg/µl | 16% of females with twisted wings were sterile | [3] |

| Blattella germanica (German Cockroach) | 3rd instar nymph | Volatile Exposure | Label Rate | Significantly lower number of oothecae produced | [6] |

| Cimex lectularius (Bed Bug) | 5th instar nymph (female) | Ingestion | 10 µg/ml blood | Significant reduction in egg production | [5] |

| Cimex lectularius (Bed Bug) | 5th instar nymph (female) | Ingestion | 100 µg/ml blood | Complete suppression of reproduction | [5] |

Experimental Protocols

The evaluation of juvenile hormone analogs like this compound necessitates standardized and reproducible experimental protocols. Below are detailed methodologies for common bioassays.

Topical Application Bioassay

This method is used to determine the dose-response relationship of a topically applied insecticide.

Objective: To determine the LD50 (Lethal Dose for 50% of the population) or SD50 (Sterilizing Dose for 50% of the population).

Materials:

-

This compound stock solution

-

Acetone (or other suitable solvent)

-

Microsyringe or microapplicator

-

Test insects (e.g., last-instar nymphs of cockroaches)

-

Rearing containers

-

CO2 for anesthetization

-

Fume hood

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone. A preliminary range-finding study is recommended to determine the appropriate concentration range. Include a solvent-only control.

-

Insect Preparation: Anesthetize the test insects using CO2.

-

Application: Using a calibrated microapplicator, apply a small, precise volume (e.g., 1 µl) of the test solution to the dorsal thorax of each anesthetized insect.

-

Observation: Place the treated insects in clean rearing containers with food and water. Observe for mortality, developmental abnormalities (e.g., wing twisting), and effects on reproduction over a specified period. For reproductive studies, pair treated insects with untreated mates.

-

Data Analysis: Record the number of dead, affected, and normal insects at each concentration. Calculate LD50 or SD50 values using probit analysis.

Treated Surface (Residual) Bioassay

This method evaluates the efficacy of this compound as a residual treatment on various surfaces.

Objective: To assess the residual activity and persistence of this compound on different materials.

Materials:

-

This compound formulation

-

Test surfaces (e.g., wood, metal, concrete, vinyl tile)[4][7]

-

Spraying apparatus or pipette

-

Test insects

-

Exposure arenas (e.g., Petri dishes with treated surface at the bottom)

-

Food and water source for insects

Procedure:

-

Surface Treatment: Apply a known amount of the this compound formulation evenly to the test surfaces. Allow the surfaces to dry completely.

-

Insect Exposure: Place a known number of test insects into the exposure arenas containing the treated surfaces. Provide a small amount of food and water.

-

Exposure Duration: Confine the insects to the treated surface for a specified period (e.g., 24, 48, or 72 hours).

-

Post-Exposure Observation: After the exposure period, transfer the insects to clean containers with untreated food and water. Monitor for mortality, developmental effects, and reproductive success over time.

-

Residual Efficacy: To test for residual efficacy, store the treated surfaces under controlled conditions and repeat the bioassay at set time intervals (e.g., 1, 7, 14, 28 days post-treatment).[7]

-

Data Analysis: Record the percentage of mortality and sublethal effects at each time point and for each surface type.

Feeding Bioassay

This method assesses the efficacy of this compound when ingested by the target insect.

Objective: To determine the LC50 (Lethal Concentration for 50% of the population) of ingested this compound.

Materials:

-

This compound

-

Insect diet (e.g., artificial diet, blood for hematophagous insects)

-

Solvent for this compound

-

Feeding arenas

-

Test insects (previously starved for a short period to encourage feeding)

Procedure:

-

Diet Preparation: Prepare a series of insect diets containing different concentrations of this compound. A control diet with only the solvent should also be prepared.

-

Insect Exposure: Place a known number of starved insects in the feeding arenas and provide them with the treated diet.

-

Feeding Period: Allow the insects to feed on the treated diet for a specific duration.

-

Post-Feeding Observation: After the feeding period, provide the insects with an untreated diet and monitor them for mortality, developmental abnormalities, and reproductive effects.

-

Data Analysis: Record the observed effects at each concentration and calculate the LC50 using appropriate statistical methods.

Conclusion

This compound stands as a valuable tool in modern pest management, offering a targeted approach to controlling insect populations by disrupting their fundamental developmental processes. A thorough understanding of its mode of action through the juvenile hormone signaling pathway, coupled with robust and standardized experimental evaluation, is crucial for its effective and sustainable use. The quantitative data and detailed protocols presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals, facilitating further research into the applications and optimization of this compound and other juvenile hormone analogs in insect physiology and pest control.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. This compound effects on the dynamics of laboratory populations of the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative activity of fenoxycarb and this compound in sterilizing the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on development and reproduction in the Oriental cockroach, Blatta orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volatile effects of insect growth regulators against the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Residual efficacy of pyriproxyfen and this compound applied to wood, metal and concrete for control of stored-product insects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Hydroprene in Disrupting Insect Metamorphosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroprene, a potent insect growth regulator (IGR), functions as a juvenile hormone analog (JHA) to disrupt the normal metamorphic development of various insect species.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, focusing on its interaction with the juvenile hormone signaling pathway and its crosstalk with the ecdysone cascade. Detailed experimental protocols for key assays, quantitative data on its biological activity, and visual representations of the relevant pathways are presented to facilitate further research and development in this area.

Introduction

The Juvenile Hormone Signaling Pathway and this compound's Mechanism of Action

The molecular mechanism of this compound action is centered on its ability to bind to and activate the juvenile hormone receptor complex. This activation initiates a signaling cascade that ultimately alters gene expression, leading to the disruption of metamorphosis.

The Met-Taiman Receptor Complex

The primary receptor for juvenile hormone and its analogs is a heterodimeric complex composed of two basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) domain proteins: Methoprene-tolerant (Met) and Taiman (Tai), the latter of which is also known as Steroid Receptor Coactivator (SRC).[2][10][11] In the absence of a ligand, Met is thought to exist as an inactive homodimer.[10]

Ligand Binding and Complex Activation

This compound, acting as a JH mimic, binds to a specific hydrophobic pocket within the PAS-B domain of the Met protein.[10] This binding event induces a conformational change in Met, leading to the dissociation of the Met-Met homodimer and facilitating its heterodimerization with Taiman.[10]

Transcriptional Regulation of Target Genes

The activated Met-Taiman complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.[2][12] A key downstream target of the JH pathway is the transcription factor Krüppel-homolog 1 (Kr-h1).[2][13][14] The upregulation of Kr-h1 is a critical step in mediating the anti-metamorphic effects of JH and its analogs.[13][14][15][16]

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. Yeast two-hybrid screening for proteins that interact with nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Insect Growth and Development Regulator Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 7. diypestcontrol.com [diypestcontrol.com]

- 8. ars.usda.gov [ars.usda.gov]

- 9. npic.orst.edu [npic.orst.edu]

- 10. Yeast Two-Hybrid Screening for Proteins that Interact with Nuclear Hormone Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. Topical Application of Insecticidal Active Ingredients [protocols.io]

- 12. sdbonline.org [sdbonline.org]

- 13. Krüppel homolog 1 acts as a repressor and an activator in the transcriptional response to juvenile hormone in adult mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sdbonline.org [sdbonline.org]

- 16. Transcriptional regulation of juvenile hormone-mediated induction of Krüppel homolog 1, a repressor of insect metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Hydroprene's Effects on Non-Target Organisms: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprene, an insect growth regulator (IGR), functions as a juvenile hormone analog (JHA). It disrupts the normal development and maturation of various insect pests by mimicking their natural juvenile hormones. This mode of action leads to sterility in adult insects or halts their development before they reach reproductive maturity.[1] While effective for pest control, understanding the potential impact of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a summary of initial investigations into the effects of this compound on a range of non-target terrestrial and aquatic organisms.

Effects on Non-Target Organisms: Quantitative Data

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Non-Target Terrestrial Invertebrates

| Species | Endpoint | Value | Reference |

| Honeybee (Apis mellifera) - Adult | Acute Oral LD50 | >1000 µ g/bee | [2] |

| Honeybee (Apis mellifera) - Adult | Acute Contact LD50 | >1000 µ g/bee | [2] |

| Honeybee (Apis mellifera) - Larvae | Effect Level | 0.1 µ g/bee | [2] |

Table 2: Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Endpoint | Value | Reference |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | >100 mg/L | [2] |

| Water Flea (Daphnia magna) | 21-day EC50 (male production) | 2.9 µg/L | [3] |

Table 3: Acute and Subchronic Toxicity of this compound to Mammals

| Species | Endpoint | Value | Reference |

| Rat | Acute Oral LD50 | >5000 mg/kg | [2] |

| Dog | Acute Oral LD50 | >10,000 mg/kg | [2] |

| Rabbit | Acute Dermal LD50 | >5100 mg/kg | [2] |

| Rat | Acute Dermal LD50 | >5000 mg/kg | [2] |

| Rat | 4-hour Acute Inhalation LC50 | >5.5 mg/L | [2] |

| Rat | 28-day Feeding NOAEL (kidney effects) | 250 mg/kg/day | [2] |

Note on Birds and Amphibians: Despite searches for toxicological data, no specific quantitative toxicity values (e.g., LD50 or LC50) for avian or amphibian species exposed to this compound were found in the reviewed literature. One source explicitly states that no data are available regarding the toxicity of this compound to birds.[1][2]

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the toxicity of chemical substances. The following are summaries of key protocols relevant to the study of this compound's effects on non-target organisms.

Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia sp. (typically Daphnia magna).

-

Test Organisms: Young daphnids, less than 24 hours old, are used.

-

Exposure: Daphnids are exposed to the test substance in a static or semi-static system for 48 hours.

-

Test Concentrations: A range of at least five concentrations of the test substance is used, along with a control.

-

Observations: Immobilisation is observed and recorded at 24 and 48 hours.

-

Endpoint: The primary endpoint is the EC50, the concentration that causes immobilisation in 50% of the daphnids.[4][5][6]

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This protocol determines the acute lethal toxicity of a substance to fish.

-

Test Organisms: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).

-

Exposure: Fish are exposed to the test substance for 96 hours in a static, semi-static, or flow-through system.

-

Test Concentrations: At least five concentrations in a geometric series are tested, along with a control group.

-

Observations: Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.[7][8][9]

Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This guideline provides methods to assess the acute oral toxicity of substances to birds.

-

Test Organisms: Commonly used species include Northern bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Administration: The test substance is administered as a single oral dose.

-

Test Designs: The guideline offers three test designs: a limit test (at 2000 mg/kg body weight), an LD50-only test, and an LD50-slope test.

-

Observations: Birds are observed for mortality and signs of toxicity for at least 14 days.

-

Endpoint: The primary endpoint is the LD50, the dose that is lethal to 50% of the test birds.[10][11][12][13]

Amphibian Metamorphosis Assay (Based on OECD Guideline 231)

This assay is designed to screen for substances that may interfere with the amphibian thyroid system.

-

Test Organisms: Tadpoles of the African clawed frog (Xenopus laevis) are used, starting at a specific developmental stage (Nieuwkoop and Faber stage 51).

-

Exposure: Tadpoles are exposed to the test substance for 21 days in a flow-through or semi-static system.

-

Test Concentrations: A minimum of three test concentrations plus a control are used.

-

Observations: Endpoints measured include developmental stage, hind limb length, snout-to-vent length, and thyroid gland histology.

-

Endpoint: The assay assesses developmental effects, such as acceleration or inhibition of metamorphosis, which can indicate endocrine disruption.[14][15][16][17][18]

Signaling Pathways and Mechanisms of Action

This compound's primary mode of action in target insects is the disruption of the juvenile hormone (JH) signaling pathway. As a JH mimic, it binds to the juvenile hormone receptor, leading to inappropriate gene expression and developmental arrest.

Juvenile Hormone Signaling Pathway in Insects

The binding of a juvenile hormone analog like this compound to the Methoprene-tolerant (Met) receptor is a key initiating event. This can lead to the activation of downstream genes such as Krüppel homolog 1 (Kr-h1), which in turn represses genes responsible for metamorphosis. The continued presence of this signal prevents the insect from transitioning to the adult stage.

Caption: Juvenile Hormone Analog Signaling Pathway in Insects.

Experimental Workflow for Acute Aquatic Toxicity Testing

The general workflow for conducting an acute aquatic toxicity test, such as the Daphnia sp. immobilisation test or the fish acute toxicity test, follows a standardized procedure to ensure reliable and reproducible results.

Caption: General Workflow for Acute Aquatic Ecotoxicity Testing.

Logical Relationship of this compound's Mode of Action

The impact of this compound on non-target organisms is a direct consequence of its chemical properties and its interaction with biological systems. This can be visualized as a logical progression from exposure to effect.

Caption: Logical Progression from this compound Exposure to Effect.

Conclusion

Initial investigations indicate that this compound exhibits a high degree of selectivity, with low acute toxicity to mammals and fish. However, it can have significant effects on the development and reproduction of non-target invertebrates, particularly aquatic species like Daphnia magna, at low concentrations. The lack of data for avian and amphibian species highlights a critical gap in our understanding of this compound's full environmental impact. Further research, following standardized protocols, is necessary to fully characterize the risks posed by this compound to these non-target populations. The primary mechanism of action through the juvenile hormone pathway in insects appears to be the main driver of its biological effects. Understanding potential analogous pathways in other non-target organisms is an important area for future investigation.

References

- 1. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 2. swedenwaterresearch.se [swedenwaterresearch.se]

- 3. Production of male neonates in Daphnia magna (Cladocera, Crustacea) exposed to juvenile hormones and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. oecd.org [oecd.org]

- 9. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 231: The Amphibian Metamorphosis Assay | ibacon GmbH [ibacon.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. books.google.cn [books.google.cn]

- 18. oecd.org [oecd.org]

Metabolic Fate of Hydroprene in Target Insect Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprene, a widely utilized insect growth regulator (IGR), functions as a juvenile hormone analog (JHA), disrupting the normal development, metamorphosis, and reproduction of various insect pests.[1] Its efficacy is intrinsically linked to its metabolic stability within the target organism. Understanding the metabolic pathways of this compound is crucial for optimizing its application, managing resistance, and developing novel pest control strategies. This technical guide provides an in-depth overview of the metabolic fate of this compound in key target insect species, with a focus on quantitative data, experimental protocols, and the enzymatic systems involved.

Core Metabolic Pathways

The metabolism of this compound in insects primarily proceeds through two main pathways: hydrolysis and oxidation , followed by conjugation of the resulting metabolites to facilitate excretion. These detoxification processes are mediated by specific enzyme families, primarily carboxylesterases and cytochrome P450 monooxygenases.

A study on the in vitro metabolism of this compound in houseflies, flesh flies, and blow flies identified several key metabolites resulting from these enzymatic activities.[2] These include the free acid, an epoxide, the epoxy-acid, and a diol-acid, indicating a multi-step degradation process.[2]

Phase I Metabolism: Functionalization

1. Ester Hydrolysis: The initial and a significant step in this compound detoxification is the cleavage of the ethyl ester bond by carboxylesterases (CarE) . This reaction yields this compound acid, a more polar and readily excretable compound. Increased carboxylesterase activity has been observed in some insect strains following this compound application, suggesting an adaptive response to the insecticide.[1]

2. Oxidative Metabolism: Cytochrome P450 monooxygenases (P450s) play a critical role in the oxidative metabolism of this compound.[1] These enzymes introduce oxygen into the this compound molecule, leading to the formation of various oxidized metabolites. The primary oxidative reactions include:

- Epoxidation: Formation of an epoxide ring on the this compound molecule.

- Hydroxylation: Addition of hydroxyl groups to the carbon skeleton.

These oxidative modifications increase the polarity of the molecule, preparing it for further metabolism or excretion.

Phase II Metabolism: Conjugation

Following Phase I metabolism, the more polar metabolites of this compound can undergo conjugation with endogenous molecules to further increase their water solubility and facilitate their removal from the insect's body. While specific conjugation products of this compound have not been extensively characterized in the literature, it is hypothesized that metabolites such as this compound acid and its oxidized derivatives can be conjugated with molecules like glutathione or glucose. Some studies have observed conjugated metabolites that could be converted back to this compound acid using sulfatase and beta-glucosidase, suggesting the involvement of sulfate and glucose conjugation pathways.[2]

Metabolic Pathways in Target Species

While detailed quantitative data on this compound metabolism is limited for many insect species, the general pathways are conserved. The primary target species for this compound application include the German cockroach (Blattella germanica) and various stored-product pests like the red flour beetle (Tribolium castaneum).

-

Tribolium castaneum : This stored-product pest is susceptible to this compound, which disrupts its development.[1] The metabolic pathways are presumed to be similar to those in other insects, involving esterases and P450 enzymes.

Quantitative Analysis of this compound Metabolism

Precise quantification of this compound and its metabolites is essential for understanding its metabolic fate. The following table summarizes the known metabolites of this compound. Quantitative data for specific insect species remains an area for further research.

| Metabolite | Formation Pathway | Analytical Method | Target Insect Species (where identified) | Reference |

| This compound Acid | Ester Hydrolysis | HPLC-MS/MS | Houseflies, Flesh flies, Blow flies | [2] |

| This compound Epoxide | P450-mediated Oxidation | HPLC-MS/MS | Houseflies, Flesh flies, Blow flies | [2] |

| This compound Epoxy-acid | P450-mediated Oxidation & Ester Hydrolysis | HPLC-MS/MS | Houseflies, Flesh flies, Blow flies | [2] |

| This compound Diol-acid | P450-mediated Oxidation & Ester Hydrolysis | HPLC-MS/MS | Houseflies, Flesh flies, Blow flies | [2] |

Experimental Protocols

In Vitro Metabolism of this compound using Insect Microsomes

This protocol outlines the general procedure for studying the metabolism of this compound using microsomes isolated from target insect tissues (e.g., fat body, midgut).

a. Microsome Preparation:

-

Dissect the target tissue (e.g., fat body, midgut) from the insects in ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Homogenize the tissue using a glass-Teflon homogenizer on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

b. In Vitro Metabolism Assay:

-

Prepare incubation mixtures in microcentrifuge tubes containing:

-

Insect microsomes (final concentration ~0.5-1.0 mg/mL protein)

-

This compound (dissolved in a suitable solvent like ethanol or DMSO, final concentration typically in the micromolar range)

-

NADPH-generating system (for P450-mediated reactions; e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or buffer alone (for esterase-mediated reactions).

-

-

Pre-incubate the mixture at the optimal temperature for the insect species (e.g., 27-30°C) for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system or this compound.

-

Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at high speed to precipitate the proteins.

-

Analyze the supernatant for this compound and its metabolites using HPLC-MS/MS.

HPLC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a framework for the quantitative analysis of this compound and its metabolites.

a. Sample Preparation:

-

Extract the supernatant from the in vitro metabolism assay or homogenized insect tissues with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

b. LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its known metabolites.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined by infusing pure standards.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

References

Technical Grade Hydroprene: A Comprehensive Guide to its Physicochemical Properties

Introduction

Hydroprene is a significant insect growth regulator (IGR) utilized in the management of various insect pests, including cockroaches, beetles, and moths. First registered in 1984 by the U.S. Environmental Protection Agency (EPA), it is classified as a biopesticide due to its biochemical properties. As a juvenile hormone analog (JHA), this compound disrupts the normal developmental and molting processes in insects by mimicking their natural hormones. This action can lead to sterility in adult insects, physical abnormalities, desiccation, and premature death. This technical guide provides an in-depth overview of the physical and chemical properties of technical grade this compound, its mechanism of action, and the experimental protocols for its evaluation.

Physical and Chemical Properties of Technical Grade this compound

The following table summarizes the key physical and chemical properties of technical grade this compound.

| Property | Value |

| Appearance | Amber or yellowish-brown liquid |

| Odor | Waxy |

| Molecular Formula | C₁₇H₃₀O₂ |

| Molecular Weight | 266.4 g/mol |

| Boiling Point | 174 °C - 282.3 °C at 97.2 kPa |

| Flash Point | > 100 °C (> 212 °F) / 148 °C (closed cup) |

| Vapor Pressure | 1.88 x 10⁻⁴ mmHg to 3 x 10⁻⁴ mmHg at 25 °C / 0.000188 mmHg / 40 mPa at 20 °C |

| Water Solubility | 0.54 mg/L / 2 g/L at 20 °C / 2.5 ppm |

| Solubility in Organic Solvents | Soluble in common organic solvents |

| Octanol-Water Partition Coefficient (log P) | 3.75 / 6.5 |

| Density | 0.866 g/mL |

| Henry's Law Constant | 46.5 Pa m³ mol⁻¹ at 25 °C |

| Stability | Stable for more than 3 years under normal storage conditions. |

Experimental Protocols

The determination of the physicochemical properties and biological efficacy of insecticides like this compound involves standardized laboratory procedures. Below are generalized protocols for key experimental evaluations.

Determination of Acute Toxicity (LD50/LC50)

A common measure of acute toxicity is the lethal dose (LD50) or lethal concentration (LC50) that results in the death of 50% of the test animal population from a single exposure.

Objective: To determine the median lethal dose or concentration of this compound.

General Procedure:

-

Preparation of Test Substance: A stock solution of technical grade this compound is prepared in a suitable solvent, such as acetone. Serial dilutions are then made to obtain a range of concentrations.

-

Test Organism Selection: A susceptible laboratory-reared insect species is chosen. For larval assays, third instar larvae are often used.

-

Exposure:

-

Topical Application (for LD50): A micro-applicator is used to apply a precise volume of the this compound solution to the dorsal thorax of individual insects.

-

Dietary or Substrate Exposure (for LC50): The this compound solution is incorporated into the insects' diet or applied to a substrate they are exposed to.

-

-

Observation: The insects are monitored for mortality at specified time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Mortality data is subjected to probit analysis to calculate the LD50 or LC50 values.

Evaluation of Insect Growth Regulator (IGR) Effects

Objective: To assess the impact of this compound on insect development and reproduction.

General Procedure:

-

Treatment of Immature Stages: A specific larval or nymphal instar is exposed to various concentrations of this compound, either topically or through their diet.

-

Developmental Monitoring: The treated insects are observed throughout their development for effects such as:

-

Inhibition of metamorphosis.

-

Formation of larval-pupal or nymphal-adult intermediates.

-

Morphological abnormalities in emerged adults (e.g., twisted wings).

-

Sterility or reduced fecundity in adults.

-

-

Data Collection: The percentage of insects exhibiting IGR effects at each concentration is recorded.

-

Analysis: The effective concentration required to produce a specific IGR effect in 50% of the population (EC50) can be calculated.

Mandatory Visualizations

Signaling Pathway of this compound

This compound functions as a juvenile hormone analog, disrupting the normal hormonal balance that controls insect development.

The Impact of Hydroprene on Insect Reproductive Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprene, a member of the insect growth regulator (IGR) class of insecticides, functions as a juvenile hormone analog (JHA). By mimicking the action of naturally occurring juvenile hormone (JH) in insects, this compound disrupts normal development, metamorphosis, and critically, reproductive processes.[1][2][3] This technical guide provides a comprehensive overview of preliminary studies on this compound's impact on insect reproductive behavior, consolidating quantitative data, detailing experimental protocols, and visualizing key biological and experimental pathways. Its primary application is in the control of various pests, including cockroaches, beetles, moths, and bed bugs, by inducing sterility or preventing the development of viable, reproductive adults.[3][4]

Mechanism of Action

This compound exerts its effects by interfering with the endocrine-regulated developmental processes in insects. As a JHA, it binds to the juvenile hormone receptor, a complex formed by the Methoprene-tolerant (Met) and Taiman (Tai) proteins.[5] This binding event triggers the upregulation of early JH-response genes, such as Krüppel homolog 1 (Kr-h1), which in turn disrupts the normal developmental trajectory.[5] This interference can lead to a range of reproductive consequences, including adult sterility, the development of morphological abnormalities in reproductive organs, and a significant reduction in fecundity and fertility.[6][7] There is also evidence to suggest that the juvenile hormone signaling pathway, influenced by this compound, intersects with the insulin-like peptide signaling pathway to regulate vitellogenesis, the process of yolk protein formation essential for egg production.[8]

Quantitative Effects on Reproductive Parameters

The following tables summarize the quantitative data from various studies on the impact of this compound on key reproductive parameters in different insect species.

Table 1: Effects of this compound on Bed Bug (Cimex lectularius) Reproduction

| This compound Concentration (µg/ml of blood) | Effect on Oviposition (eggs/day) | Reference |

| 0.1 | Unaffected | [9] |

| 1 | Unaffected | [9] |

| 10 | 1.01 ± 0.73 (Significant reduction) | [9] |

| 100 | 0.00 ± 0.0 (Complete suppression) | [9] |

Fifth-instar nymphs were fed JHA-supplemented blood, and the oviposition of the resulting adult females was monitored.

Table 2: Sterilizing Effects of this compound on German Cockroaches (Blattella germanica)

| Sex | SD50 (µg/g body weight) | Reference |

| Male | 39.82 | [10] |

| Female | 86.64 | [10] |

SD50 represents the dose required to sterilize 50% of the treated cockroaches when applied topically to last-instar nymphs.

Table 3: Effects of this compound on Oriental Cockroach (Blatta orientalis) Reproduction

| Treatment Rate (mg/m²) | Percentage of Adults with Deformities | Reproductive Outcome | Reference |

| 10 | 47-57% | Reduced fecundity, some successful reproduction | [7] |

| 25-100 | Not specified | No reproduction | [7] |

Nymphs were exposed to treated vinyl tiles during their penultimate and final instars.

Experimental Protocols

This section details the methodologies employed in key studies to assess the impact of this compound on insect reproduction.

Protocol 1: Ingested this compound Effects on Bed Bug Fecundity

-